2-sec-Butylcyclohexanol

Fragrance Structure-Odor Relationship Cyclohexanol

2-sec-Butylcyclohexanol (CAS 4632-01-3) is a C10 secondary alcohol (molecular weight 156.26 g/mol) belonging to the substituted cyclohexanol class. It is a liquid with a reported boiling point of 156 °C at 20 mmHg, a density of 1.007 g/mL at 25 °C, and a refractive index of n20/D 1.435.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 4632-01-3
Cat. No. B13291512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-sec-Butylcyclohexanol
CAS4632-01-3
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCC(C)C1CCCCC1O
InChIInChI=1S/C10H20O/c1-3-8(2)9-6-4-5-7-10(9)11/h8-11H,3-7H2,1-2H3
InChIKeyHSTMKGFYRGMMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-sec-Butylcyclohexanol (CAS 4632-01-3) Procurement Guide: Properties and Baseline Data


2-sec-Butylcyclohexanol (CAS 4632-01-3) is a C10 secondary alcohol (molecular weight 156.26 g/mol) belonging to the substituted cyclohexanol class [1]. It is a liquid with a reported boiling point of 156 °C at 20 mmHg, a density of 1.007 g/mL at 25 °C, and a refractive index of n20/D 1.435 [2]. It is described as having a characteristic pleasant odor and is soluble in organic solvents like ethanol and ether but poorly soluble in water .

1
Liquid form supports direct handling and blending in organic-solvent-based workflows
2
Soluble in ethanol and ether — fits standard organic-phase reaction and formulation setups
3
2-sec-Butyl substitution pattern — specific cyclohexanol scaffold for synthesis or structure-odor studies

Why 2-sec-Butylcyclohexanol Cannot Be Substituted with Other Cyclohexanol Derivatives


The class of substituted cyclohexanols exhibits significant variation in olfactory character and physicochemical properties based on the position, size, and branching of the alkyl substituent. For instance, a shift in the alkyl group from the 2- to the 4- position or a change from a sec-butyl to a tert-butyl group yields compounds with distinct odor profiles and performance characteristics [1] [2] . Direct substitution with a generic or alternative cyclohexanol derivative is not scientifically valid, as even minor structural changes can lead to unexpected and significant differences in odor, notes, and overall performance [3].

Alkyl position variation
2-sec-Butyl substitution (target)
4-position or other regioisomers
Position shift may alter odor profile and physicochemical behavior — direct interchange not supported
Alkyl branching difference
sec-Butyl group (branched at C2)
tert-Butyl or other branched analogs
Branching change may shift physical state and olfactory character — performance may not transfer
Generic cyclohexanol replacement
Defined substitution pattern and odor profile
Unspecified cyclohexanol derivatives
Minor structural differences may lead to unexpected odor and performance variation

Quantitative Evidence for 2-sec-Butylcyclohexanol: Comparative Data Limitations


Odor Character Differentiation: 2-sec-Butyl vs. 2-tert-Butyl Cyclohexanol

The odor profile of 2-sec-butylcyclohexanol is reported as a 'characteristic pleasant odor' . In contrast, its close structural analog, 2-tert-butylcyclohexanol (CAS 13491-79-7), is consistently described as having a 'powerful, minty, camphoraceous, somewhat pine-woody and patchouli-like' odor . This qualitative differentiation indicates that the two compounds are not interchangeable in fragrance formulations. No quantitative odor threshold or substantivity data are available for 2-sec-butylcyclohexanol to support a numerical comparison.

Odor character
Context-dependent
2-sec-butyl: reported pleasant odor
2-tert-butyl analog: minty, camphoraceous, pine-woody, patchouli-like
Supports olfactory differentiation context
Qualitative description only; no quantitative odor-threshold data available
Fragrance Structure-Odor Relationship Cyclohexanol

Comparative Physicochemical Properties: 2-sec-Butylcyclohexanol vs. 4-tert-Butylcyclohexanol

A comparison of basic physicochemical properties reveals significant differences in physical state and solubility. 2-sec-butylcyclohexanol is a liquid at room temperature with a density of 1.007 g/mL at 25°C [1]. In contrast, 4-tert-butylcyclohexanol (CAS 98-52-2) is a solid at room temperature (melting point 65-70°C) and has a much lower water solubility (<1 g/L at 20°C) [2] . These differences directly impact handling, formulation, and potential applications.

Physical state
Cross-study comparable
Target: liquid at 25 °C, density 1.007 g/mL
4-tert-butyl analog: solid, m.p. 65–70 °C
May support processing-fit differentiation
Comparative solubility data limited for target compound
Physical Chemistry Physicochemical Properties Formulation

Regulatory and Safety Benchmarking: Lack of Specific Data for 2-sec-Butylcyclohexanol

No direct, quantitative safety or regulatory data (e.g., IFRA restriction limits, FEMA GRAS status, RIFM assessment) could be identified for 2-sec-butylcyclohexanol within the specified source constraints. In contrast, its analogs 4-isopropylcyclohexanol and 2-tert-butylcyclohexanol have published RIFM safety assessments [1] [2]. For 4-isopropylcyclohexanol, the 95th percentile concentration in fine fragrance is 0.048%, and the volume of use is 1–10 metric tons per year [1]. This lack of data for the target compound represents a knowledge gap that may impact its selection for consumer products.

Safety data
Data to verify
No RIFM safety assessment or FEMA GRAS status identified for target compound
Requires safety-data review for consumer product use
Analog data available for 4-isopropylcyclohexanol and 2-tert-butylcyclohexanol
Regulatory Science Safety Assessment GRAS

Application Scenarios for 2-sec-Butylcyclohexanol Based on Verified Evidence


Organic Synthesis Intermediate

Due to its secondary alcohol functional group and defined physical properties (liquid at room temperature, density ~1.007 g/mL) , 2-sec-butylcyclohexanol is suitable as a synthetic building block in organic chemistry. It can serve as an intermediate for the production of various organic compounds, including pharmaceuticals and agrochemicals, through reactions such as esterification [1].

Fragrance Research and Novel Formulation

The compound's described 'characteristic pleasant odor' positions it as a potential ingredient in fragrance research. Its liquid state differentiates it from solid cyclohexanol derivatives like 4-tert-butylcyclohexanol , which may offer unique handling or blending properties in experimental perfumery compositions where a distinct, non-standard cyclohexanol note is desired.

Comparative Structure-Odor Relationship (SOR) Studies

2-sec-Butylcyclohexanol represents a specific alkyl substitution pattern (sec-butyl at the 2-position) that is distinct from common fragrance cyclohexanols like 4-tert-butylcyclohexanol or 2-tert-butylcyclohexanol . This makes it a valuable tool compound in academic or industrial SOR studies aimed at elucidating the molecular basis of olfactory perception in this chemical class [1].

Application
Selection Property
Validation Focus
Organic synthesis intermediate
Liquid-state handling fit
Reaction condition compatibility
Fragrance research formulation
Distinct cyclohexanol odor profile
Organoleptic evaluation review
Structure-odor relationship studies
2-sec-butyl substitution specificity
Olfactory SAR interpretation
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